N,N'-Diisopropyl-1,3-propanediamine is an organic compound classified as a diamine. Its chemical formula is CHN, and it has a molecular weight of approximately 158.28 g/mol. The compound features two isopropyl groups attached to a 1,3-propanediamine backbone, which contributes to its unique physical and chemical properties. It is a colorless liquid at room temperature and is miscible with water, making it suitable for various applications in chemical synthesis and industry .
No known mechanism of action for DIPD has been documented in scientific research.
These reactions are essential for synthesizing more complex organic molecules and materials .
N,N'-Diisopropyl-1,3-propanediamine can be synthesized through several methods:
These methods provide flexibility in synthesizing the compound based on availability and desired purity levels .
N,N'-Diisopropyl-1,3-propanediamine finds applications in various fields:
These applications highlight its significance in both industrial and research settings .
N,N'-Diisopropyl-1,3-propanediamine can be compared with several similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N,N'-Diethyl-1,3-propanediamine | CHN | Contains ethyl groups; different steric properties |
N,N'-Dimethyl-1,3-propanediamine | CHN | Smaller size; often used in cosmetics due to lower reactivity |
1,3-Propanediamine | CHN | Lacks alkyl substituents; more reactive due to primary amines |
The uniqueness of N,N'-Diisopropyl-1,3-propanediamine lies in its dual isopropyl substitution, which enhances its steric hindrance compared to other diamines. This property may influence its reactivity and applications in synthesis and catalysis .
Corrosive